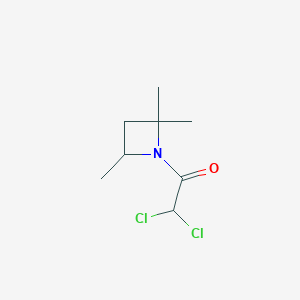
2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) is a four-membered heterocyclic compound containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its distinctive structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride .
Industrial Production Methods
Industrial production of azetidines often employs scalable and efficient synthetic routes. For instance, the use of microwave irradiation for cyclocondensation reactions provides a rapid and high-yielding method for producing azetidines . The reduction of azetidinones with lithium aluminium hydride is another industrially relevant method due to its effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction of azetidines typically involves the use of strong reducing agents like lithium aluminium hydride.
Substitution: Azetidines can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride is frequently used for the reduction of azetidines.
Substitution: Nucleophiles such as amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides from oxidation, reduced azetidines from reduction, and substituted azetidines from nucleophilic substitution .
Applications De Recherche Scientifique
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) involves its interaction with molecular targets through its reactive nitrogen atom. The ring strain in azetidines facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity compared to azetidines.
Uniqueness
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
73512-39-7 |
|---|---|
Formule moléculaire |
C8H13Cl2NO |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO/c1-5-4-8(2,3)11(5)7(12)6(9)10/h5-6H,4H2,1-3H3 |
Clé InChI |
HBZIOXZTIXRRLU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N1C(=O)C(Cl)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


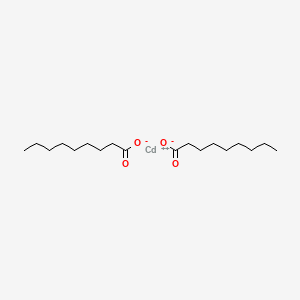
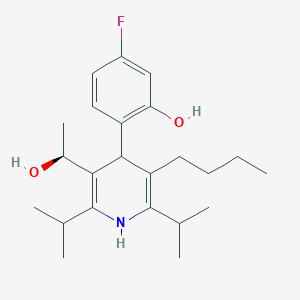




![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)

![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
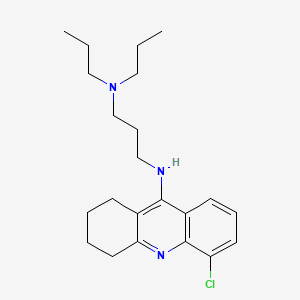
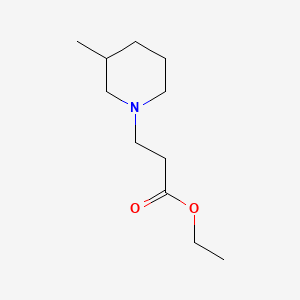
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
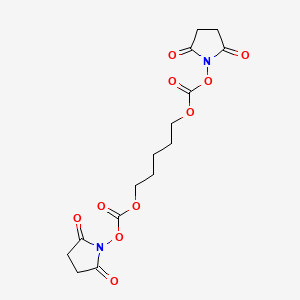
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
